molecular formula C19H26O5 B043094 (7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol CAS No. 866394-48-1

(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol

Cat. No. B043094
M. Wt: 334.4 g/mol
InChI Key: KRCZMXBDOAENDN-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The spirocyclic system in this compound is a “1,4-dioxaspiro[4.5]decan” system, which indicates a ten-membered ring with two oxygen atoms and a five-membered ring sharing a single atom. The compound also contains a prop-2-enyl (allyl) group and a 3,4-dimethoxyphenyl group, which are both attached to the spirocyclic system.



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route. However, key steps might involve the formation of the spirocyclic system, possibly through a cyclization or ring-closing reaction, and the introduction of the allyl and dimethoxyphenyl groups through substitution or addition reactions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the configuration of the spirocyclic system, the stereochemistry at the carbon atoms bearing the allyl and dimethoxyphenyl groups, and the conformation of the molecule as a whole. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the molecular structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and molecular structure. The allyl group could participate in reactions such as allylic substitutions or additions. The dimethoxyphenyl group could undergo electrophilic aromatic substitution reactions, although the methoxy groups would direct new substituents to the remaining ortho and para positions on the phenyl ring. The spirocyclic system might be relatively inert unless conditions were used that could break the ring system.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the oxygen atoms and the aromatic ring could influence its polarity and solubility. The size and shape of the molecule could affect its physical state (solid, liquid, or gas) at room temperature.


Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. This includes avoiding inhalation, ingestion, or skin contact, and using the compound only in a controlled environment such as a chemical fume hood.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies with purified proteins or cells, and potentially in vivo studies with model organisms if initial results are promising. The results of these studies could guide further modifications to the molecule to enhance its activity or reduce any side effects.


properties

IUPAC Name

(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-4-7-18(14-5-6-15(21-2)16(12-14)22-3)8-9-19(13-17(18)20)23-10-11-24-19/h4-6,12,17,20H,1,7-11,13H2,2-3H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZMXBDOAENDN-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC3(CC2O)OCCO3)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@]2(CCC3(C[C@H]2O)OCCO3)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.